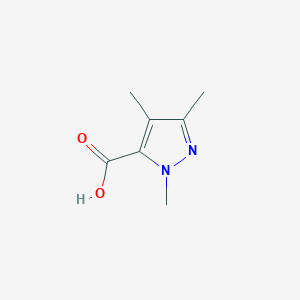

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2,4,5-trimethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-5(2)8-9(3)6(4)7(10)11/h1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPRYIVMIKGIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590936 | |

| Record name | 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115294-67-2 | |

| Record name | 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative of significant interest to researchers, scientists, and professionals in the field of drug development. The pyrazole scaffold is a well-established pharmacophore, and the specific substitution pattern of this target molecule makes it a valuable building block for the synthesis of novel therapeutic agents. This document details a robust and scientifically sound two-step synthetic pathway, commencing with the synthesis of the precursor ester, ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate, via the Knorr pyrazole synthesis, followed by its efficient hydrolysis to the final carboxylic acid. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters that govern the success of the synthesis.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1] The pyrazole ring system is a key structural motif in numerous approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil. The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, with its specific arrangement of methyl and carboxylic acid groups, presents a unique scaffold for the development of novel compounds with potential therapeutic applications.

This guide will provide a detailed roadmap for the laboratory-scale synthesis of this important molecule, focusing on a logical and well-established synthetic strategy.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process:

-

Step 1: Knorr Pyrazole Synthesis of ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate from a suitable 1,3-dicarbonyl compound and methylhydrazine.

-

Step 2: Hydrolysis of the resulting ester to the desired carboxylic acid.

This approach is logical and efficient, as the Knorr synthesis provides a reliable method for the construction of the pyrazole ring, and the subsequent hydrolysis is a standard and high-yielding transformation.

Figure 2: Simplified mechanism of the Claisen condensation for the synthesis of the 1,3-dicarbonyl precursor.

3.1.2. Experimental Protocol: Synthesis of Diethyl 2-methyl-3-oxopentanedioate

| Parameter | Value |

| Reactants | Diethyl oxalate, Diethyl 2-methylmalonate, Sodium ethoxide |

| Solvent | Anhydrous ethanol |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Acidification and extraction |

Detailed Protocol:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in anhydrous ethanol.

-

To this solution, add diethyl 2-methylmalonate dropwise at room temperature.

-

After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~4-5.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-methyl-3-oxopentanedioate.

-

The crude product can be purified by vacuum distillation.

Knorr Pyrazole Synthesis: Cyclocondensation

With the 1,3-dicarbonyl precursor in hand, the next step is the cyclocondensation with methylhydrazine to form the pyrazole ring. [2][3] 3.2.1. Underlying Mechanism of the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis proceeds through the initial formation of a hydrazone by the reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with methylhydrazine. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. [4]

Figure 3: Simplified mechanism of the Knorr pyrazole synthesis.

3.2.2. Experimental Protocol: Synthesis of Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

| Parameter | Value |

| Reactants | Diethyl 2-methyl-3-oxopentanedioate, Methylhydrazine |

| Solvent | Ethanol or Acetic Acid |

| Temperature | Reflux |

| Reaction Time | 1-3 hours |

| Work-up | Removal of solvent, extraction, and purification |

Detailed Protocol:

-

In a round-bottom flask, dissolve diethyl 2-methyl-3-oxopentanedioate in ethanol or glacial acetic acid.

-

Add methylhydrazine dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate.

-

The crude product can be purified by column chromatography on silica gel. [5]

Step 2: Hydrolysis of Ethyl 1,3,4-Trimethyl-1H-pyrazole-5-carboxylate

The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. [6]Basic hydrolysis is often preferred as it is an irreversible process and can lead to cleaner reactions and easier purification.

Underlying Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, forming the carboxylic acid. The carboxylic acid is then deprotonated by the base to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol: Synthesis of this compound

| Parameter | Value |

| Reactant | Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate |

| Reagent | Sodium hydroxide or Potassium hydroxide |

| Solvent | Ethanol/Water mixture |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Work-up | Acidification and filtration/extraction |

Detailed Protocol:

-

In a round-bottom flask, dissolve ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution with a dilute strong acid (e.g., 2 M HCl) to a pH of ~2-3. A precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

If the product does not precipitate, it can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer dried and concentrated.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra will confirm the presence of the methyl groups, the pyrazole ring protons, and the carboxylic acid proton, as well as the carbon framework of the molecule. [7][8]* Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations. [9]* Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern. [9]* Melting Point: A sharp melting point is indicative of a pure compound.

Predicted Analytical Data:

| Technique | Expected Features |

| 1H NMR | Singlets for the N-methyl, C3-methyl, and C4-methyl groups. A broad singlet for the carboxylic acid proton. |

| 13C NMR | Resonances for the three methyl carbons, the pyrazole ring carbons, the ester carbonyl carbon, and the carboxylic acid carbonyl carbon. |

| IR (cm-1) | Broad O-H stretch (~2500-3300), C=O stretch (~1700-1725). |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight of the product. |

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles of the Claisen condensation, Knorr pyrazole synthesis, and ester hydrolysis, researchers can confidently and efficiently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The provided methodologies are robust and can be adapted for various scales, making this guide a valuable resource for scientists in the pharmaceutical and chemical research sectors.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.

- BenchChem. (2025). Detailed experimental protocol for Knorr pyrazole synthesis.

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

- Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- PrepChem. (n.d.). Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

- Master Organic Chemistry. (2020).

- Wikipedia. (n.d.).

- Chemistry LibreTexts. (2025). 9.

- OpenStax. (2023). 23.

- BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

- Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.

- Chemguide. (n.d.). Hydrolysis of esters.

- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- GigaPromo. (n.d.). 1, 3, 5-Trimethyl-1H-pyrazole-4-carboxylic acid, min 95%, 1 gram.

- Google Patents. (n.d.). US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.

- ChemicalBook. (n.d.). 1-ethyl-3-methyl-1h-pyrazole-5-carboxylic acid(50920-65-5) 1 h nmr.

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.

- ResearchGate. (2025). (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR [m.chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid

Introduction

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, widely recognized as a "privileged scaffold" in medicinal chemistry and agrochemicals.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3][4] Within this important class of compounds, this compound stands out as a versatile building block. The strategic placement of methyl groups influences the electronic properties and steric environment of the pyrazole core, while the carboxylic acid moiety at the C5 position serves as a critical handle for synthetic elaboration.

This technical guide provides a comprehensive overview of the chemical properties of this compound. It is designed to equip researchers and drug development professionals with the necessary knowledge for its synthesis, characterization, and strategic application in the design of novel chemical entities. We will delve into its molecular structure, plausible synthetic pathways, spectral characteristics, and core reactivity, grounding the discussion in established chemical principles.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 115294-67-2) is a substituted pyrazole characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms.[5] The substitution pattern—a methyl group on the N1 nitrogen and on the C3 and C4 carbons, with a carboxylic acid at C5—defines its unique chemical personality.

The molecular structure dictates its physical and chemical behavior. The carboxylic acid group provides a site for hydrogen bonding, influencing its melting point and solubility, while the overall molecule possesses properties amenable to pharmaceutical development.

Table 1: Key Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| CAS Number | 115294-67-2 | [5][6] |

| Molecular Formula | C₇H₁₀N₂O₂ | [5] |

| Molecular Weight | 154.17 g/mol | [5] |

| SMILES | CC1=C(C(O)=O)N(C)N=C1C | [5] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [5] |

| LogP (octanol-water partition coefficient) | 0.735 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 1 | [5] |

Note: Computed properties are valuable for predicting a molecule's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion - ADME).

Synthesis and Purification

The synthesis of substituted pyrazoles is a well-established field, with the Knorr pyrazole synthesis and its variations being among the most common methods.[7] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a logical synthetic approach involves the reaction of methylhydrazine with a suitably substituted β-ketoester, specifically ethyl 2,3-dimethyl-4-oxobutanoate.

Proposed Synthetic Workflow

The following diagram outlines a plausible and efficient workflow for the laboratory-scale synthesis of the title compound.

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound.

Step 1: Synthesis of Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2,3-dimethyl-4-oxobutanoate (1.0 eq) and ethanol (5 mL per mmol of ketoester).

-

Reagent Addition: Slowly add methylhydrazine (1.1 eq) to the stirred solution. An exotherm may be observed. Add a catalytic amount of acetic acid (0.1 eq).

-

Causality: Methylhydrazine serves as the source for the N1-methyl and N2 atoms of the pyrazole ring. The acid catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.

-

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester, which can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (excess).

-

Reaction: Stir the mixture at 60 °C for 2-3 hours until TLC analysis indicates complete consumption of the ester.

-

Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to initiate saponification, forming the sodium salt of the carboxylic acid.

-

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Spectral Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Based on its molecular structure, the following spectral characteristics are predicted.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Features |

| ¹H NMR | ~10-12 ppm (s, 1H, -COOH); ~3.8 ppm (s, 3H, N-CH₃); ~2.4 ppm (s, 3H, C3-CH₃); ~2.1 ppm (s, 3H, C4-CH₃) |

| ¹³C NMR | ~165 ppm (C=O); ~148 ppm (C3); ~140 ppm (C5); ~115 ppm (C4); ~35 ppm (N-CH₃); ~12 ppm (C3-CH₃); ~9 ppm (C4-CH₃) |

| FT-IR (cm⁻¹) | 3200-2500 (broad, O-H stretch); ~1700 (strong, C=O stretch); ~1550 (C=N stretch); ~1450 (C=C stretch) |

| Mass Spec (EI) | Predicted M⁺ at m/z 154. A primary fragmentation would be the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 109. Further fragmentation patterns are characteristic of the pyrazole ring.[8] |

Note: Chemical shifts (ppm) are referenced to TMS. Actual values may vary depending on the solvent and instrument used.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by two primary features: the aromatic pyrazole core and the carboxylic acid functional group.

Reactivity of the Pyrazole Core

The pyrazole ring is aromatic and possesses considerable stability, making it resistant to oxidation and reduction under many conditions.[1][3] Electrophilic aromatic substitution, which typically occurs at the C4 position in unsubstituted pyrazoles, is blocked in this molecule by a methyl group.[1] This substitution pattern renders the heterocyclic core relatively inert, which is a desirable trait for a scaffold, as it allows for selective functionalization of the carboxylic acid group without disturbing the core structure. The N2 atom is basic and can be protonated or react with electrophiles, though the N1 position is already alkylated.[9][10]

Reactions of the Carboxylic Acid Moiety

The carboxylic acid at C5 is the primary site for synthetic modification, enabling the creation of a diverse library of derivatives. It undergoes all the typical reactions of a carboxylic acid.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via an activated intermediate yields the corresponding ester.

-

Amide Bond Formation: This is arguably the most important reaction for drug discovery. The carboxylic acid can be coupled with a primary or secondary amine using standard peptide coupling reagents (e.g., EDC, HATU) or by first converting it to a more reactive acid chloride (using thionyl chloride or oxalyl chloride).

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The following diagram illustrates key derivatization pathways.

Caption: Key synthetic transformations of the carboxylic acid moiety.

Potential Applications and Future Directions

While specific biological data for this compound is not widely published, its structure is highly relevant for pharmaceutical and agrochemical research. Pyrazole carboxylic acids are key intermediates in the synthesis of numerous commercial products, including celecoxib (an anti-inflammatory drug) and various fungicides.[9]

This compound serves as an ideal starting point for:

-

Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and defined vector for chemical elaboration make it an attractive fragment for screening against biological targets.

-

Combinatorial Chemistry: The reactivity of the carboxylic acid allows for the rapid generation of amide or ester libraries to explore structure-activity relationships (SAR).

-

Synthesis of Complex Heterocycles: It can be used as a foundational piece in the multi-step synthesis of more complex, fused heterocyclic systems.

Future research should focus on synthesizing a diverse set of amide and ester derivatives and screening them against various therapeutic targets, such as kinases, proteases, and metabolic enzymes, where the pyrazole scaffold has previously shown promise.

Conclusion

This compound is a valuable and versatile chemical building block. Its synthesis is achievable through well-understood chemical transformations, and its structure is readily confirmed by standard spectroscopic methods. The strategic substitution on the pyrazole ring provides stability and directs reactivity towards the C5-carboxylic acid, which serves as a reliable handle for generating molecular diversity. For researchers in drug discovery and materials science, this compound represents a robust starting point for the development of novel, high-value molecules.

References

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7). [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

-

Kim, J. K., Gong, M., Shokova, E. A., Tafeenko, V. A., Kovaleva, O. V., Wu, Y., & Kovalev, V. V. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 18(27), 5223-5227. [Link]

-

Synthesis of pyrazole‐5‐carboxylic acid (84);... (n.d.). ResearchGate. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-8. [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Journal of Advances in Shell Programming. [Link]

-

Kim, J. K., Gong, M., Shokova, E. A., Tafeenko, V. A., Kovaleva, O. V., Wu, Y., & Kovalev, V. V. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. [Link]

-

Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6525. [Link]

-

This compound. (n.d.). Aaron Chemistry. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 5. chemscene.com [chemscene.com]

- 6. 115294-67-2 | MFCD18809731 | this compound [aaronchem.com]

- 7. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 10. pharmajournal.net [pharmajournal.net]

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic Acid

Abstract

Substituted pyrazoles are foundational scaffolds in medicinal chemistry and materials science, valued for their wide-ranging biological activities.[1][2] The precise structural characterization of these molecules is a non-negotiable prerequisite for any meaningful research, development, or quality assurance program. This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound (C₇H₁₀N₂O₂, Molecular Weight: 154.17 g/mol ).[3] We will move beyond a simple recitation of techniques, instead focusing on the logical synthesis of data from multiple spectroscopic platforms—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) experiments—to build an unassailable structural proof. Each step is designed as a self-validating component of a larger, cohesive analytical workflow.

The Analytical Strategy: A Multi-Pronged Approach

The elucidation of a molecular structure is an exercise in convergent evidence. No single technique provides the complete picture; rather, each offers a unique and complementary piece of the puzzle. Our strategy is to systematically extract specific information from orthogonal analytical techniques, using the output from one to inform and validate the interpretation of the next. This workflow ensures maximum confidence in the final structural assignment.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Blueprint

Objective: To confirm the elemental composition and molecular weight, providing the fundamental formula from which all further analysis proceeds.

Expertise & Causality: We employ High-Resolution Mass Spectrometry (HRMS) over standard MS. The rationale is its ability to provide an exact mass measurement to several decimal places. This precision is critical for generating an unambiguous molecular formula, effectively eliminating other isobaric (same nominal mass) possibilities and instilling high confidence from the outset.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition (Positive Ion Mode): Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in the m/z range of 50-500. The instrument must be calibrated to ensure high mass accuracy.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured exact mass.

Data Interpretation & Trustworthiness

The primary molecular formula for this compound is C₇H₁₀N₂O₂. The expected exact mass for the protonated molecule [C₇H₁₁N₂O₂]⁺ is 155.0815. The HRMS experiment must yield a mass measurement within a narrow tolerance (typically < 5 ppm) of this value to confirm the formula.

Furthermore, the fragmentation pattern provides corroborating evidence. Carboxylic acids are known to exhibit characteristic losses.[4] The pyrazole ring itself is stable, but substituent loss is expected.

Table 1: Expected HRMS Fragmentation Data

| m/z (Calculated) | Ion Formula | Description |

| 155.0815 | [C₇H₁₁N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 137.0709 | [C₇H₉N₂O]⁺ | Loss of H₂O (water) from the carboxylic acid |

| 111.0917 | [C₆H₁₁N₂]⁺ | Loss of CO₂ (carbon dioxide) |

| 96.0811 | [C₅H₁₀N]⁺ | Further fragmentation of the pyrazole ring system |

This combination of an exact mass for the parent ion and logical neutral losses for its fragments creates a self-validating dataset that strongly supports the proposed molecular formula.

Infrared Spectroscopy: A Rapid Scan for Functional Groups

Objective: To quickly and non-destructively identify the key functional groups present, specifically the carboxylic acid moiety.

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is the ideal tool for this purpose. The vibrational energies of chemical bonds correspond to the mid-infrared region of the electromagnetic spectrum. By identifying characteristic absorption bands, we can confirm the presence of the O-H and C=O bonds of the carboxylic acid and the C=N/C=C bonds of the pyrazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: Utilize an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance spectrum.

Data Interpretation & Trustworthiness

The IR spectrum provides clear, unmistakable evidence for the carboxylic acid functional group. The "trustworthiness" of this technique lies in the simultaneous observation of two distinct features: a very broad O-H stretching band and a sharp, intense C=O stretching band.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2500-3300 (broad) | O-H stretch (H-bonded) | Carboxylic Acid |

| ~2850-3000 (sharp) | C-H stretch (sp³) | Methyl groups |

| ~1710 (sharp, strong) | C=O stretch | Carboxylic Acid (dimer) |

| ~1550-1600 | C=N and C=C ring stretches | Pyrazole Ring |

The presence of all these bands, particularly the broad O-H and strong C=O, provides a robust and rapid confirmation of the key functional groups required by the proposed structure.

NMR Spectroscopy: The Definitive Structural Map

Objective: To assemble the complete atomic connectivity map of the molecule, unambiguously determining the substitution pattern of the methyl groups and the carboxylic acid on the pyrazole ring.

Expertise & Causality: While MS and IR confirm the "what" (formula and functional groups), NMR confirms the "where" (atomic arrangement). We use a suite of NMR experiments, starting with simple 1D spectra (¹H and ¹³C) to inventory the proton and carbon environments, and culminating in 2D correlation experiments (HSQC and HMBC) to definitively establish the bonding framework.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as a reference (δ = 0.00 ppm).[5]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Perform a series of experiments: ¹H, ¹³C{¹H}, HSQC, and HMBC using standard instrument pulse programs.

¹H NMR: The Proton Inventory

This experiment identifies all unique proton environments in the molecule. For our target, we expect four distinct signals.

Data Interpretation:

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Protons near electronegative atoms (like nitrogen) are "deshielded" and appear at a higher chemical shift (further downfield).

-

Integration: The area under each peak is proportional to the number of protons it represents.

-

Multiplicity: Splitting patterns (singlet, doublet, etc.) reveal the number of neighboring protons. In this fully substituted system, all methyl signals are expected to be singlets.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 (very broad) | Singlet | 1H | COOH | Acidic proton, highly deshielded, often exchanges with trace water. |

| ~3.8-4.0 | Singlet | 3H | N(1)-CH₃ | Deshielded by direct attachment to the electronegative nitrogen atom. |

| ~2.4-2.6 | Singlet | 3H | C(3)-CH₃ | Typical chemical shift for a methyl group on a heteroaromatic ring. |

| ~2.2-2.4 | Singlet | 3H | C(4)-CH₃ | Slightly different electronic environment compared to the C(3) methyl. |

¹³C{¹H} NMR: The Carbon Backbone

This experiment identifies all unique carbon environments. We expect seven distinct signals.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=O | Carboxylic acid carbonyl carbon, highly deshielded. |

| ~145-150 | C3 | Pyrazole ring carbon attached to nitrogen and a methyl group. |

| ~138-142 | C5 | Pyrazole ring carbon attached to two nitrogens and the carboxyl. |

| ~115-120 | C4 | Pyrazole ring carbon substituted with a methyl group. |

| ~35-40 | N(1)-CH₃ | N-methyl carbon, deshielded relative to C-methyls. |

| ~12-15 | C(3)-CH₃ | Methyl carbon attached to the pyrazole ring. |

| ~9-12 | C(4)-CH₃ | Methyl carbon attached to the pyrazole ring. |

2D NMR: Forging the Unbreakable Links

2D NMR is the cornerstone of modern structure elucidation. It provides the definitive proof of connectivity that 1D spectra can only suggest.

HSQC (Heteronuclear Single Quantum Coherence): The Direct Connections

-

Causality: This experiment creates a 2D plot that correlates each proton signal (on one axis) with the carbon signal of the atom it is directly bonded to (on the other axis).

-

Expected Result: It will show three cross-peaks, definitively linking the proton signal at ~3.9 ppm to the carbon at ~37 ppm (N-CH₃), the proton signal at ~2.5 ppm to the carbon at ~13 ppm (C(3)-CH₃), and the proton signal at ~2.3 ppm to the carbon at ~10 ppm (C(4)-CH₃). This step validates our initial assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range Proof

-

Causality: This is the most powerful experiment in our workflow. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[6][7] It is this "through-bond" information that allows us to piece the molecular fragments together.

-

Trustworthiness: The specific pattern of HMBC correlations provides an unambiguous and self-validating map of the molecule. The key correlations we must observe to prove the 1,3,4-trimethyl-5-carboxylic acid structure are:

-

N(1)-CH₃ Protons (~3.9 ppm): Must show correlations to the C5 carbon (~140 ppm) and the C=O carbon (~167 ppm). This is the critical link proving the carboxylic acid is at position 5 and the methyl group is on N1.

-

C(3)-CH₃ Protons (~2.5 ppm): Must show correlations to the C3 (~147 ppm) and C4 (~117 ppm) carbons.

-

C(4)-CH₃ Protons (~2.3 ppm): Must show correlations to the C4 (~117 ppm), C3 (~147 ppm), and C5 (~140 ppm) carbons.

-

Caption: Key HMBC correlations confirming the molecular structure.

Conclusion: The Convergent Proof

By systematically applying a suite of spectroscopic techniques, we have constructed an unassailable, multi-layered proof for the structure of this compound.

-

HRMS established the correct molecular formula: C₇H₁₀N₂O₂.

-

FTIR provided clear evidence for the required functional groups: a carboxylic acid and a substituted aromatic ring.

-

¹H and ¹³C NMR inventoried the precise number and type of proton and carbon environments.

-

HSQC and HMBC served as the final arbiters, definitively linking the atoms and confirming the substitution pattern beyond any reasonable doubt.

This logical, evidence-based workflow, where each dataset validates the others, represents the gold standard in chemical structure elucidation and is essential for ensuring the scientific integrity of any research involving this compound.

References

-

G. S. S. N. V. K. R. Machiraju, S. R. B. M. K. V. G. R. L. K. M. L. N. E. T. S. R. K. G. S. R. M. K. V. R. P. V. G. K. P. et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information. [Link]

-

ResearchGate. Pyrazoline The structural elucidation of pyrazoles and derivatives has.... [Link]

-

National Center for Biotechnology Information. Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. PubChem. [Link]

-

National Center for Biotechnology Information. Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. PubChem. [Link]

-

M. S. M. Yusof, S. S. F. Abdullah, H. K. Fun, C. W. Ooi. Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Center for Biotechnology Information. [Link]

-

A. M. Shawkey, A. M. El-Sharkawy, M. A. Abd-Elzaher, S. M. Al-Ghamdi. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

-

National Institute of Standards and Technology. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. 1H-Pyrazole-5-carboxylic acid. PubChem. [Link]

-

ChemSynthesis. Pyrazoles database - synthesis, physical properties. [Link]

-

S. M. Ahmed, A. H. Ali, S. A. H. Al-Bayati. Synthesis, Characterization and Study of Some New Pyrazoline Derivatives from Chalcone. Tikrit Journal of Pure Science. [Link]

-

CP Lab Chemicals. 1, 3, 5-Trimethyl-1H-pyrazole-4-carboxylic acid, min 95%, 1 gram. [Link]

-

H. Friebolin. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

A. D. R. N. M. A. A. D. O. F. D. S. R. A. D. S. S. A. D. Q. F. D. S. R. et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

S. Ok, E. Şen, R. Kasımoğulları. H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

M. D'hooghe, N. De Kimpe. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

-

M. L. Jimeno, D. G. de la Torre, J. Elguero. 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

C. J. Asensio, G. Canard, G. P. R. B. P. R. P. R. et al. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

-

ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

-

H. Y. Gök, S. T. A. T. U. T. A. S. et al. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5.... [Link]

-

C. Zhang, H. Li, D. Liu, M. Liu. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

-

M. D'hooghe, N. De Kimpe. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

-

ResearchGate. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... [Link]

-

P. Gao, Q. Zhang, R. Li, Y. Zhang, J. Zhang. Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. [Link]

-

ResearchGate. HMBC-assisted NMR-based structural determination of compound 6p. [Link]

-

A. A. JARADAT, M. M. H. AL-OMAR. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide

A Methodological and Predictive Guide to the Spectroscopic Characterization of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the scarcity of published, collated spectroscopic data for this specific molecule, this document adopts a predictive and methodological approach. It is designed to guide researchers and drug development professionals in the acquisition, interpretation, and validation of its structural data. We will detail the theoretical underpinnings and expected spectral features for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous pyrazole structures and foundational spectroscopic principles, this guide presents a self-validating workflow for unambiguous structural confirmation, ensuring the highest standards of scientific integrity.

Introduction: The Pyrazole Carboxylic Acid Scaffold

The pyrazole ring system is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Pyrazole-containing compounds exhibit a wide range of biological activities, and their carboxylic acid derivatives are crucial intermediates for creating amides, esters, and other functional groups essential for modulating pharmacological properties. This compound (Figure 1) is a specific derivative whose precise characterization is paramount for any research or development program that utilizes it.

Accurate spectroscopic analysis serves as the cornerstone of chemical identity and purity assessment. This guide establishes the experimental and interpretive logic required to build a complete spectroscopic profile for this molecule, ensuring that subsequent biological or material science studies are based on a structurally validated starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of organic structures in solution. A complete NMR analysis, including 1D (¹H, ¹³C) and 2D (e.g., HMBC) experiments, provides an unambiguous confirmation of the connectivity and chemical environment of every atom in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be relatively simple due to the high symmetry and the presence of methyl groups, which will appear as singlets. The key diagnostic signal will be the carboxylic acid proton. The predicted chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| COOH | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton exhibits a broad signal due to hydrogen bonding and chemical exchange. Its position is highly dependent on concentration and solvent. Will exchange with D₂O. |

| N-CH₃ (Position 1) | 3.8 - 4.1 | Singlet | 3H | The N-methyl group is deshielded by the pyrazole ring nitrogen, resulting in a downfield shift compared to C-methyl groups. |

| C-CH₃ (Position 3) | 2.3 - 2.6 | Singlet | 3H | A typical chemical shift for a methyl group attached to an sp² carbon of a heterocyclic ring. |

| C-CH₃ (Position 4) | 2.1 - 2.4 | Singlet | 3H | Slightly upfield compared to the C3-methyl due to its position on the ring, but still in the characteristic range for an aromatic methyl group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C =O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield. |

| C 5 (Ring) | 145 - 155 | The carbon atom bearing the carboxylic acid group. Its chemical shift is influenced by both the ring nitrogens and the carbonyl group. |

| C 3 (Ring) | 140 - 150 | The carbon atom bearing a methyl group, deshielded by the adjacent nitrogen. |

| C 4 (Ring) | 110 - 120 | The carbon atom at position 4, typically appearing more upfield than the other ring carbons. |

| N-CH₃ (Position 1) | 35 - 40 | A characteristic range for an N-methyl group on a pyrazole ring. |

| C-CH₃ (Position 3) | 12 - 16 | A typical chemical shift for a methyl group attached to an aromatic ring. |

| C-CH₃ (Position 4) | 9 - 13 | Expected to be slightly upfield compared to the C3-methyl. |

Self-Validation with 2D NMR: The HMBC Experiment

While 1D NMR provides a strong foundation, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential for irrefutable proof of the substitution pattern. This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is a self-validating system; if the predicted correlations are observed, the proposed structure is confirmed with a high degree of certainty.

Key Predicted HMBC Correlations:

-

Protons of N-CH₃ (1): Will show a strong correlation to the C5 and C4 carbons of the pyrazole ring.

-

Protons of C-CH₃ (3): Will show correlations to the C3 and C4 carbons.

-

Protons of C-CH₃ (4): Will show correlations to the C4, C3, and C5 carbons.

Caption: Predicted key HMBC correlations for structural validation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program, a 45° pulse angle, a 2-second relaxation delay, and accumulate at least 1024 scans for a good signal-to-noise ratio.

-

HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence, optimized for a long-range coupling constant of 8 Hz.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.[3]

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity / Shape |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Methyl Groups | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Pyrazole Ring | C=N, C=C Stretch | 1450 - 1600 | Medium, Multiple Bands |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

Causality Behind the Broad O-H Signal: The exceptionally broad O-H absorption is the hallmark of a carboxylic acid.[3] It arises from the strong intermolecular hydrogen bonding that forms a dimeric structure, creating a wide distribution of O-H bond vibrational energies. This feature is often so broad that it can obscure the C-H stretching signals.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further corroborates the molecular structure. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it confirms the elemental formula.

Molecular Formula: C₈H₁₂N₂O₂ Monoisotopic Mass: 168.0899 Da

Predicted Mass Spectrum (Electrospray Ionization - ESI)

-

Positive Ion Mode ([M+H]⁺): Expected m/z = 169.0972

-

Negative Ion Mode ([M-H]⁻): Expected m/z = 167.0826

Predicted Fragmentation Pathway

The pyrazole ring is relatively stable, but characteristic fragmentation can be expected. The most prominent fragmentation pathway for the carboxylic acid will be the loss of carbon dioxide.

Caption: A simplified predicted ESI-MS fragmentation pathway.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

-

Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Analysis: Inject a small volume (1-5 µL) of the sample. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Processing: Extract the exact masses of the parent ion and major fragments. Use the instrument software to confirm the elemental composition against the theoretical formula (C₈H₁₂N₂O₂).

Integrated Workflow for Structural Confirmation

No single technique is sufficient for complete characterization. The strength of this approach lies in integrating the data from all three methods into a cohesive and self-validating workflow.

Caption: Workflow integrating MS, IR, and NMR for definitive structural confirmation.

Conclusion

The structural characterization of this compound is a critical step for its use in research and development. This guide provides a robust, predictive framework and a set of validated experimental protocols for its complete spectroscopic analysis. By following the integrated workflow—confirming the molecular formula by HRMS, identifying key functional groups with IR, and elucidating the precise atomic connectivity with 1D and 2D NMR—researchers can establish the identity and purity of this compound with the highest degree of scientific confidence.

References

-

PubChem. (n.d.). Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cimrová, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

-

PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

ARKAT USA, Inc. (2008). The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. ARKIVOC, 2008(viii), 74-84. Available at: [Link]

-

ChemSynthesis. (n.d.). Pyrazoles database. Retrieved from [Link]

-

Cimrová, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Retrieved from [Link]

-

Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

-

Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. RSC. Available at: [Link]

-

Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E, E63, o4209. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 1, 3, 5-Trimethyl-1H-pyrazole-4-carboxylic acid, min 95%, 1 gram. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]

-

Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid (CAS: 115294-67-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole carboxylic acid of significant interest in medicinal and agricultural chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from related structures and general pyrazole chemistry to present its physicochemical properties, a plausible synthetic route, characteristic spectral data, potential reactivity, and applications. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and this guide serves as a valuable resource for researchers exploring the potential of this and related molecules in drug discovery and development.[1][2]

Introduction and Significance

This compound belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms. The pyrazole motif is a cornerstone in medicinal chemistry, found in a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The presence of a carboxylic acid group at the 5-position provides a versatile handle for synthetic modifications, allowing for the creation of esters, amides, and other derivatives to explore structure-activity relationships (SAR). The fully substituted nature of this particular pyrazole, with methyl groups at positions 1, 3, and 4, offers steric and electronic properties that can influence its binding to biological targets and its metabolic stability.

The broader class of pyrazole carboxylic acid derivatives has demonstrated significant biological activities, including potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1] This makes this compound a valuable building block for the synthesis of novel bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its corresponding ethyl ester are presented in Table 1. These values are critical for understanding the compound's solubility, lipophilicity, and potential for oral absorption in drug development contexts.

| Property | This compound | Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | Reference |

| CAS Number | 115294-67-2 | 89202-90-4 | [4][5] |

| Molecular Formula | C₇H₁₀N₂O₂ | C₉H₁₄N₂O₂ | [5] |

| Molecular Weight | 154.17 g/mol | 182.22 g/mol | [5] |

| XLogP3-AA | Not available | 1.6 | [5] |

| Hydrogen Bond Donor Count | 1 | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | 3 | [5] |

| Rotatable Bond Count | 1 | 3 | [5] |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis commences with the condensation of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole core, followed by methylation and hydrolysis. A potential route is outlined below:

Caption: Proposed synthetic pathway for this compound.

Hypothetical Experimental Protocol

The following is a hypothetical, step-by-step protocol based on related literature procedures.[3][7] Note: This protocol has not been experimentally validated and should be adapted and optimized by qualified researchers.

Step 1: Synthesis of Ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate

-

To a solution of ethyl 2,3-dimethyl-4-oxopentanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate.

Step 2: Synthesis of Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

-

To a solution of ethyl 3,4-dimethyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl carbonate (1.5 equivalents) and heat the reaction mixture to 80-100 °C for 4-6 hours.[7]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate.

Step 3: Synthesis of this compound

-

Dissolve ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.[3]

-

Monitor the hydrolysis by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Structural Characterization and Spectral Data

While experimental spectral data for this compound is not available in the searched literature, the expected spectral characteristics can be predicted based on the analysis of closely related compounds.[9][10][11]

Table 2: Predicted Spectral Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Singlets for the three methyl groups (N-CH₃, C₃-CH₃, C₄-CH₃) and a broad singlet for the carboxylic acid proton (COOH). |

| ¹³C NMR | Resonances for the three methyl carbons, the pyrazole ring carbons (C₃, C₄, C₅), and the carboxylic acid carbonyl carbon. |

| IR (Infrared) Spectroscopy | A broad O-H stretch from the carboxylic acid, C-H stretches from the methyl groups, a C=O stretch from the carboxylic acid, and C=N and C=C stretches from the pyrazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 154.17. |

Reactivity and Derivatization

The primary sites of reactivity on this compound are the carboxylic acid functional group and the pyrazole ring itself, although the latter is generally less reactive due to its aromatic character and steric hindrance from the methyl groups.

Caption: Potential derivatization reactions of the carboxylic acid moiety.

The carboxylic acid can be readily converted to a variety of derivatives:

-

Esters: Reaction with alcohols in the presence of an acid catalyst.

-

Amides: Coupling with amines using standard peptide coupling reagents (e.g., HATU, EDC).

-

Acid Chlorides: Treatment with thionyl chloride or oxalyl chloride, providing a more reactive intermediate for further functionalization.

These derivatization strategies are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Applications and Biological Activity

While specific biological data for this compound is not documented in the available literature, the pyrazole scaffold is a well-known "privileged structure" in drug discovery.[6] Derivatives of pyrazole carboxylic acids have been investigated for a wide range of therapeutic applications:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core.[12]

-

Anticancer Agents: Substituted pyrazoles have shown promise as inhibitors of various kinases and other cancer-related targets.[1][6]

-

Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in several compounds with activity against bacteria and fungi.[1][13]

-

Agrochemicals: Pyrazole derivatives are utilized as herbicides and insecticides.

Given this context, this compound represents a valuable starting material for the synthesis of compound libraries to be screened for various biological activities. Its fully substituted nature may offer advantages in terms of metabolic stability and specific interactions with biological targets.

Conclusion

This compound is a synthetically accessible building block with significant potential in the fields of medicinal and agricultural chemistry. Although detailed experimental data for this specific molecule is sparse, this guide has provided a comprehensive overview based on the established chemistry of related pyrazole derivatives. The proposed synthetic route, predicted spectral characteristics, and discussion of potential applications offer a solid foundation for researchers interested in exploring the utility of this compound in their respective fields. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully elucidate their therapeutic and commercial potential.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-membered Heterocycles | CymitQuimica [cymitquimica.com]

- 5. Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 9855653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. calpaclab.com [calpaclab.com]

- 13. ijpsr.com [ijpsr.com]

Physical Characteristics of 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid: A Method-Driven Investigative Guide

An In-depth Technical Guide for Drug Development Professionals

Molecular Structure and Predicted Core Properties

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₇H₁₀N₂O₂, Molecular Weight: 154.17 g/mol ) is a fully substituted pyrazole. The core structure consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, decorated with methyl groups at positions 1, 3, and 4, and a carboxylic acid group at position 5.

The presence of the carboxylic acid group suggests the compound is a solid at standard conditions, capable of forming strong intermolecular hydrogen bonds. This is supported by the fact that its methyl and ethyl esters are documented as liquids, indicating that the removal of the acidic proton significantly lowers the melting point.[1][2] In contrast, related isomers such as 1,5-dimethyl-1H-pyrazole-3-carboxylic acid are crystalline solids with melting points in the range of 170-180°C.[3] We can therefore hypothesize that the title compound is a crystalline solid with a relatively high melting point. The molecule's polarity is dominated by the carboxylic acid moiety, suggesting moderate solubility in polar protic solvents and lower solubility in nonpolar organic solvents.

Table 1: Summary of Predicted and Analog-Informed Physical Properties

| Property | Predicted Value / Characteristic | Rationale / Analog Data |

| Molecular Formula | C₇H₁₀N₂O₂ | N/A |

| Molecular Weight | 154.17 g/mol | N/A |

| Physical Form | Crystalline Solid | The methyl ester is a liquid[1]; related isomers are solids with m.p. >170°C. |

| Melting Point | > 150°C (Predicted) | Based on high melting points of structural isomers.[3] |

| Solubility | Soluble in polar solvents (Methanol, DMSO); Sparingly soluble in nonpolar solvents. | Presence of polar carboxylic acid and N-heterocycle. |

| Acidity (pKa) | ~3-5 (Predicted in water) | Typical range for carboxylic acids; influenced by the electron-donating methyl groups. |

Thermal Analysis: Melting Point and Stability

A precise melting point is a critical indicator of purity. For a novel compound, a comprehensive thermal profile obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides invaluable data on phase transitions, decomposition temperature, and thermal stability.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes a standard, reliable method for determining the melting range of a crystalline solid.

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind the crystalline sample into a fine, uniform powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for efficient heat transfer.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

For an unknown compound, perform a rapid preliminary heating (~10-20 °C/min) to estimate the approximate melting point.

-

For the accurate measurement, use a fresh sample and heat at a slower rate (1-2 °C/min) starting from ~20 °C below the estimated melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A narrow melting range (<2 °C) is indicative of high purity.

Workflow for Comprehensive Thermal Analysis

The following workflow illustrates how DSC and TGA are used synergistically to build a complete thermal profile.

Caption: Workflow for Thermal Characterization using DSC and TGA.

Acidity Constant (pKa) Determination

The pKa value is a fundamental parameter in drug development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. As a carboxylic acid, this compound is expected to be acidic. The electron-donating nature of the three methyl groups may slightly increase the pKa (decrease the acidity) compared to the unsubstituted pyrazole-5-carboxylic acid.

Experimental Protocol: Potentiometric Titration for pKa Measurement

Potentiometric titration is the gold-standard method for pKa determination, relying on precise pH measurements during titration with a strong base.

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-10 mM) in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system (e.g., water-methanol) is used, and the apparent pKa (pKaapp) is determined.

-

Titration:

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25.0 °C).

-

Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH) using a calibrated auto-pipette or burette.

-

Record the pH after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which the acid is half-neutralized (i.e., at the half-equivalence point). This can be determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point.

-

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. For this compound, NMR, IR, and Mass Spectrometry each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. The fully substituted nature of the pyrazole ring simplifies the spectrum, making assignments straightforward.

-

¹H NMR Predictions: The spectrum is expected to be simple, showing three distinct singlets corresponding to the three methyl groups.

-

N1-CH₃: Typically appears in the range of 3.8-4.2 ppm.

-

C3-CH₃: Expected around 2.3-2.6 ppm.

-

C4-CH₃: Expected around 2.1-2.4 ppm.

-

COOH: A broad singlet, highly dependent on concentration and solvent, typically appearing far downfield (>10 ppm).

-

-

¹³C NMR Predictions: The spectrum will show seven distinct carbon signals.

-

C=O (Carboxyl): Expected in the 165-175 ppm range.

-

C3, C4, C5 (Pyrazole Ring): Quaternary carbons of the pyrazole ring are expected between 110-150 ppm.

-

N1-CH₃, C3-CH₃, C4-CH₃: Methyl carbons will appear in the upfield region, typically between 10-40 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H | Carboxylic Acid Stretch | 2500-3300 | Very broad, strong |

| C-H | Methyl sp³ Stretch | 2850-3000 | Medium-strong |

| C=O | Carboxylic Acid Stretch | 1700-1725 | Strong, sharp |

| C=N / C=C | Pyrazole Ring Stretch | 1450-1600 | Medium, multiple bands |

| C-O | Carboxylic Acid Stretch | 1210-1320 | Medium-strong |

These characteristic bands, especially the extremely broad O-H stretch and the intense C=O stretch, provide a definitive fingerprint for the carboxylic acid functionality.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns.

-

Expected Molecular Ion: Using high-resolution mass spectrometry (HRMS), the expected exact mass for the protonated molecule [M+H]⁺ (C₇H₁₁N₂O₂⁺) is 155.0815 .

-

Key Fragmentation: A primary and highly characteristic fragmentation pathway for carboxylic acids is the loss of the carboxyl group, either as COOH (45 Da) or H₂O (18 Da) followed by CO (28 Da). The fragmentation of the pyrazole ring itself can also lead to a complex pattern of smaller ions.

Workflow for Spectroscopic Structural Confirmation

Sources

- 1. Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate [cymitquimica.com]

- 2. Ethyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 9855653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5744-59-2 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid AKSci J94597 [aksci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Strategic Synthesis of Pyrazole-5-Carboxylic Acids

Abstract

The pyrazole ring system, a seemingly simple five-membered heterocycle, has risen to prominence as a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic handles have established it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. Within this important class of compounds, pyrazole-5-carboxylic acids and their derivatives represent a particularly significant subclass, forming the core of numerous therapeutic agents. This in-depth technical guide provides a comprehensive overview of the historical discovery, evolution of synthetic strategies, and the profound impact of pyrazole-5-carboxylic acids on drug development. Tailored for researchers, scientists, and drug development professionals, this guide delves into the causality behind synthetic choices, offering field-proven insights to navigate the complexities of their preparation and application.